(4-Bromo-3-(trifluoromethyl)phenyl)methanol
Overview
Description
(4-Bromo-3-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-(trifluoromethyl)phenyl)methanol typically involves the reduction of (4-Bromo-3-(trifluoromethyl)phenyl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing palladium or platinum catalysts under controlled pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (4-Bromo-3-(trifluoromethyl)phenyl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (4-Bromo-3-(trifluoromethyl)phenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products:
Oxidation: (4-Bromo-3-(trifluoromethyl)phenyl)methanone.
Reduction: (4-Bromo-3-(trifluoromethyl)phenyl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups which are known for their stability and bioactivity.
Biology: Investigated for its potential as a building block in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-(trifluoromethyl)phenyl)methanol is largely dependent on its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity.
Comparison with Similar Compounds
(4-Bromo-3-(trifluoromethyl)phenyl)methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.
(4-Bromo-3-(trifluoromethyl)phenyl)methane: Lacks the hydroxyl group, resulting in different chemical reactivity.
(4-Bromo-3-(trifluoromethyl)aniline): Contains an amino group instead of a hydroxyl group, leading to different biological activity.
Uniqueness: (4-Bromo-3-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the hydroxyl group allows for versatile chemical modifications.
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNXJKZTUXTCPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672894 | |
Record name | [4-Bromo-3-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957207-09-9 | |
Record name | [4-Bromo-3-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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